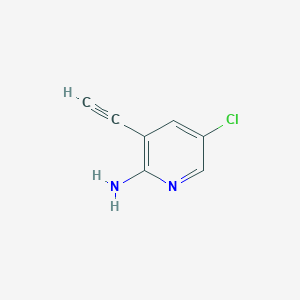

5-Chloro-3-ethynylpyridin-2-amine

Vue d'ensemble

Description

5-Chloro-3-ethynylpyridin-2-amine is a chemical compound with the CAS Number: 866318-88-9. It has a molecular weight of 152.58 and its IUPAC name is 5-chloro-3-ethynyl-2-pyridinamine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H5ClN2 . The InChI code for this compound is 1S/C7H5ClN2/c1-2-5-3-6 (8)4-10-7 (5)9/h1,3-4H, (H2,9,10) .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 118 - 119 degrees Celsius .Applications De Recherche Scientifique

Catalytic Amination Processes

5-Chloro-3-ethynylpyridin-2-amine is involved in selective amination processes. Ji, Li, and Bunnelle (2003) demonstrated its use in the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, yielding products like 5-amino-2-chloropyridine with high chemoselectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Pyridylacetylenic Amines

Ikramov et al. (2021) explored the synthesis of N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine, a process relevant to the synthesis and study of similar compounds like this compound (A. Ikramov et al., 2021).

Applications in Medicinal Chemistry

Schmid, Schühle, and Austel (2006) reported on the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines starting from a related compound. This synthesis is significant for medicinal chemistry, suggesting potential applications in the development of small molecules for biological targets (S. Schmid, D. Schühle, & V. Austel, 2006).

Gold(III) Catalyzed Synthesis

Fukuda and Utimoto (1987) described the synthesis of 2,3,4,5-tetrahydropyridines from 5-alkynylamines, including this compound, under the catalytic action of gold(III) salts. This method has implications for synthesizing complex organic compounds (Y. Fukuda & K. Utimoto, 1987).

Formation of Pyridyne Intermediates

Pieterse and Hertog (2010) discussed rearrangements during aminations of halopyridines, potentially involving a pyridyne intermediate. This research provides insights into the reaction mechanisms and intermediate states of compounds like this compound (M. Pieterse & H. J. Hertog, 2010).

Synthesis of Polyamides

Kimura, Konno, and Takahashi (1992) utilized a compound similar to this compound in the synthesis of polyamides by direct polycondensation. This research expands the potential applications of this compound in polymer chemistry (H. Kimura, H. Konno, & N. Takahashi, 1992).

Safety and Hazards

The safety information for 5-Chloro-3-ethynylpyridin-2-amine indicates that it has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Relevant Papers The search results did not provide any specific peer-reviewed papers related to this compound .

Mécanisme D'action

Target of Action

The primary target of 5-Chloro-3-ethynylpyridin-2-amine is the cyclooxygenase enzymes (COXs) which play a crucial role in the inflammatory response . The compound exhibits inhibitory action against these enzymes, as evidenced by both in vivo and in vitro analyses .

Mode of Action

This compound interacts with its targets, the COXs, by binding to their active sites and inhibiting their function . This interaction results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COXs, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COXs and subsequently decreasing prostaglandin production, the compound helps to alleviate the symptoms of inflammation, such as pain, redness, and swelling .

Propriétés

IUPAC Name |

5-chloro-3-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJENWHNACWVDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649772 | |

| Record name | 5-Chloro-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866318-88-9 | |

| Record name | 5-Chloro-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.